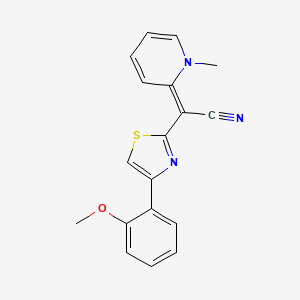
(E)-2-(4-(2-methoxyphenyl)thiazol-2-yl)-2-(1-methylpyridin-2(1H)-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(2-methoxyphenyl)thiazol-2-yl)-2-(1-methylpyridin-2(1H)-ylidene)acetonitrile is a useful research compound. Its molecular formula is C18H15N3OS and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-2-(4-(2-methoxyphenyl)thiazol-2-yl)-2-(1-methylpyridin-2(1H)-ylidene)acetonitrile is a thiazole derivative that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a thiazole ring, a methoxy-substituted phenyl group, and a pyridine moiety, which are known to contribute to various biological activities. The presence of these functional groups enhances the compound's ability to interact with biological targets, making it a candidate for further pharmacological investigation.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance:
- Cytotoxicity Studies : A study reported that thiazole-containing compounds displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, one derivative exhibited an IC50 of 1.61±1.92μg/mL against specific tumor cells, suggesting a strong potential for anticancer applications .
- Mechanism of Action : The cytotoxic activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through interactions with key regulatory proteins such as Bcl-2. Molecular dynamics simulations have shown that these interactions primarily occur through hydrophobic contacts, which are crucial for their anticancer efficacy .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In a series of experiments:
- Activity Assessment : Certain thiazole analogues demonstrated significant anticonvulsant activity in animal models, effectively reducing seizure duration and frequency. The SAR analysis indicated that the presence of a methoxy group on the phenyl ring enhances anticonvulsant potency .
Antimicrobial and Antiparasitic Activity
Recent studies have expanded the investigation of thiazole derivatives to include antimicrobial and antiparasitic activities:
- Antimicrobial Efficacy : Compounds similar to this compound have exhibited potent activity against various bacterial strains. For example, modifications in the N-aryl amide group linked to the thiazole ring were found to significantly enhance antimicrobial potency while maintaining low cytotoxicity against mammalian cells .
- Antiparasitic Potential : Some derivatives have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, demonstrating significant reductions in parasite viability at low concentrations .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be explained through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances cytotoxicity and anticonvulsant activity |
| Thiazole Ring | Essential for anticancer and antimicrobial activity |
| Pyridine Moiety | Contributes to overall biological interaction profiles |
These findings suggest that careful modification of substituents can lead to enhanced biological activities.
Case Studies
- Anticancer Efficacy : A study involving a series of thiazole derivatives showed that compounds with electron-donating groups at specific positions on the phenyl ring exhibited superior activity against human glioblastoma and melanoma cell lines .
- Anticonvulsant Testing : In vivo studies demonstrated that certain thiazoles provided complete protection against seizures induced by pentylenetetrazol (PTZ), highlighting their potential as therapeutic agents in epilepsy management .
属性
IUPAC Name |
(2E)-2-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-methylpyridin-2-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-21-10-6-5-8-16(21)14(11-19)18-20-15(12-23-18)13-7-3-4-9-17(13)22-2/h3-10,12H,1-2H3/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFRSQYOSRYEQF-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=C(C#N)C2=NC(=CS2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CC=C/C1=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













